4-(1-Hydroxyethyl)phenol

Analytical Chemistry Quality Control Reference Standards

Researchers risk confounding 4-(1-hydroxyethyl)phenol with its isomer tyrosol, introducing uncontrolled variables in synthesis, enzymatic assays, or metabolic tracing. This chiral benzylic alcohol differs fundamentally in oxidation susceptibility and stereochemistry from the achiral primary alcohol tyrosol. • ≥98% (GC) purity with Certificate of Analysis ensures traceability for quantitative analytical workflows. • Melting point 132-133 °C (40 °C higher than tyrosol) provides rapid identity confirmation upon receipt. • Validated as the first hydroxylation intermediate in anaerobic p-ethylphenol degradation by Aromatoleum aromaticum; ideal reference standard for GC-MS/LC-MS environmental studies. • Documented patent use as a key starting material for asymmetric ethylidene polyphenol synthesis in photoresist formulations. • Room temperature storage; solid form simplifies handling and long-term stability.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 166164-76-7
Cat. No. B7808938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Hydroxyethyl)phenol
CAS166164-76-7
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)O)O
InChIInChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3
InChIKeyPMRFBLQVGJNGLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Hydroxyethyl)phenol Overview


4-(1-Hydroxyethyl)phenol (CAS 166164-76-7, synonym: 1-(4′-Hydroxyphenyl)ethanol) is a member of the class of phenols with a 1-hydroxyethyl substituent at the para position [1]. This bifunctional compound, containing both a phenolic hydroxyl group and a secondary benzylic alcohol, is characterized as a solid at room temperature with a melting point of 132–133 °C and a boiling point of 270.6 °C at 760 mmHg . It is cataloged as a mouse metabolite in the ChEBI database, indicating its relevance in mammalian metabolic studies [1]. Commercial availability from major suppliers includes purity specifications of ≥98% (GC), providing a reproducible starting material for research applications .

Metabolite Context Reported as endogenous mouse metabolite; appears in p-ethylphenol degradation pathway
Stereochemical Profile Racemic benzylic alcohol with chiral center – stereochemical control distinct from achiral tyrosol
Analytical Readiness Commercial certified purity specification supports calibration standard and quantitative workflow use

4-(1-Hydroxyethyl)phenol Non-Interchangeability


While 4-(1-hydroxyethyl)phenol shares the same molecular formula (C₈H₁₀O₂) and molecular weight (~138.16 g/mol) with its structural isomer tyrosol (4-(2-hydroxyethyl)phenol), the positional difference of the hydroxyl group on the ethyl side chain (benzylic α-position versus terminal β-position) confers distinct chemical reactivity, physical properties, and metabolic fate [1]. For instance, the benzylic alcohol in 4-(1-hydroxyethyl)phenol is more readily oxidized than the primary alcohol in tyrosol, directly influencing its behavior in dehydrogenation reactions [2]. Furthermore, 4-(1-hydroxyethyl)phenol exists as a racemic mixture with a chiral center at the benzylic carbon, whereas tyrosol is achiral, introducing stereochemical considerations absent in the isomer [3]. These fundamental differences in oxidation susceptibility, stereochemistry, and resulting intermolecular interactions mean that substituting one for the other without explicit comparative validation will introduce uncontrolled variables in synthesis, enzymatic assays, or metabolic tracing experiments.

Property
4-(1-Hydroxyethyl)phenol
Tyrosol (Isomer)
Alcohol Position
Benzylic alcohol – more readily oxidized
Primary alcohol – distinct oxidation behavior
Stereochemistry
Racemic mixture with chiral center
Achiral – no stereochemical constraints

4-(1-Hydroxyethyl)phenol Differentiation Evidence


Purity Specifications vs. Tyrosol

For analytical and reference standard applications, 4-(1-hydroxyethyl)phenol is commercially available from major suppliers with a certified purity of 98% as determined by gas chromatography (GC) [1]. In contrast, tyrosol (4-(2-hydroxyethyl)phenol), its closest structural isomer, is frequently offered at a lower standard purity grade of 97% from comparable vendors . While this 1% differential may appear modest, it represents a meaningful reduction in total impurity burden (from ≤3% to ≤2%) that can influence the accuracy of quantitative assays where the compound serves as a calibration standard or internal reference.

Purity Specification
Cross-study comparable
≥98.0% (GC) vs tyrosol ≥97.0% – ≤2% total impurities vs ≤3%
Lower impurity interference supports quantitative standard use
Vendor GC data; 1 percentage point higher minimum purity
Analytical Chemistry Quality Control Reference Standards

Anaerobic Degradation Intermediate

In the anaerobic degradation of p-ethylphenol by Aromatoleum aromaticum strain EbN1, 4-(1-hydroxyethyl)phenol (1-(4-hydroxyphenyl)ethanol) is the first stable intermediate formed via initial hydroxylation of the ethyl side chain, with its formation confirmed by gas chromatography-mass spectrometry (GC-MS) analysis using deuterated p-ethylphenol as a tracer [1]. This reaction is catalyzed by a p-cresol methylhydroxylase-like enzyme system, and the subsequent step involves dehydrogenation to p-hydroxyacetophenone [1]. The coordinated upregulation of specific proteins (e.g., PchF up to 29-fold) during growth on p-ethylphenol confirms the quantitative metabolic flux through this intermediate [1].

Anaerobic Degradation
Class-level inference
First hydroxylation intermediate of p-ethylphenol; confirmed by GC-MS with deuterated tracer
Pathway-specific metabolite tracking – tyrosol not formed in this pathway
Aromatoleum aromaticum EbN1; PchF protein upregulated 29-fold
Microbial Metabolism Biodegradation Environmental Microbiology

Synthetic Building Block for Polyphenols

A Japanese patent (JP4093528B2) describes the use of 4-(1-hydroxyethyl)phenol as a starting material for producing asymmetric ethylidene polyphenols, which serve as raw materials for photoresist resin components, photosensitizers, and crosslinking agents [1]. In a representative example, 92 g (0.66 mol) of 4-(1-hydroxyethyl)phenol was reacted with phenol derivatives in the presence of an acid catalyst over approximately 2 hours of dropwise addition, followed by an additional 4 hours of reaction at 40 °C. Reaction completion was monitored and confirmed by HPLC analysis, which verified the disappearance of the starting 4-(1-hydroxyethyl)phenol peak [1]. This stoichiometric consumption demonstrates its quantitative incorporation into the target polymer precursor framework.

Polymer Precursor Use
Supporting evidence
0.66 mol consumed, quantitative incorporation confirmed by HPLC
Demonstrated synthetic utility for asymmetric polyphenols
Patent JP4093528B2; acid-catalyzed condensation at 40°C
Synthetic Chemistry Polymer Precursors Photoresist Materials

Melting Point vs. Tyrosol

4-(1-Hydroxyethyl)phenol exhibits a melting point of 132–133 °C , which is approximately 40 °C higher than that of its structural isomer tyrosol, which melts at 91–92 °C [1]. This substantial thermal property difference arises from the position of the hydroxyl group on the ethyl side chain, which influences intermolecular hydrogen bonding networks in the crystalline solid state. The higher melting point of 4-(1-hydroxyethyl)phenol provides a convenient, non-destructive method for confirming compound identity and assessing purity through melting point determination.

Melting Point Difference
Cross-study comparable
132–133 °C vs tyrosol 91–92 °C – approx. 40 °C higher
Rapid identity confirmation and purity check without instrumentation
Solid crystalline form; ambient pressure
Physical Chemistry Compound Identification Quality Assurance

4-(1-Hydroxyethyl)phenol Application Scenarios


Chromatography Calibration Standard

Given the commercial availability of 4-(1-hydroxyethyl)phenol at ≥98% purity (GC) from reputable suppliers [1], this compound is well-suited for use as a calibration standard in gas chromatography or high-performance liquid chromatography methods. The documented purity specification and the availability of Certificates of Analysis provide the traceability required for quantitative analytical workflows, particularly in studies requiring precise quantification of phenolic metabolites or degradation intermediates.

Biodegradation Pathway Studies

The confirmed role of 4-(1-hydroxyethyl)phenol as the first hydroxylation intermediate in the anaerobic degradation pathway of p-ethylphenol by Aromatoleum aromaticum [2] makes it an essential reference compound for environmental microbiology and biodegradation research. Studies investigating the fate of p-ethylphenol in anoxic environments or characterizing the substrate specificity of p-cresol methylhydroxylase-like enzymes require this specific intermediate for authentic standard comparison in GC-MS or LC-MS analyses.

Asymmetric Polyphenol Synthesis

As documented in patent literature, 4-(1-hydroxyethyl)phenol serves as a key starting material for the acid-catalyzed synthesis of asymmetric ethylidene polyphenols [3]. These polyphenol derivatives are valuable as resin components, photosensitizers, and dissolution inhibitors in photoresist formulations. The patent provides validated reaction conditions (0.66 mol scale, 40 °C, acid catalysis) and HPLC-monitored endpoints, offering a reproducible synthetic entry point for materials chemistry laboratories developing advanced polymer precursors or crosslinking agents.

Melting Point QC Check

The substantial 40 °C difference in melting point between 4-(1-hydroxyethyl)phenol (132–133 °C) and its structural isomer tyrosol (91–92 °C) [4] provides a rapid and cost-effective method for identity confirmation and purity assessment upon receipt of material. Procurement and laboratory personnel can use melting point determination as a routine quality check to verify that the correct isomer has been supplied and that the material has not undergone significant degradation during storage or transit.

Application
Selection Property
Validation Focus
Chromatography calibration standard
Certified purity specification
COA traceability and impurity profiling
Biodegradation pathway studies
Pathway-specific intermediate
Metabolite confirmation via GC-MS/LC-MS
Asymmetric polyphenol synthesis
Benzylic alcohol reactivity
Acid-catalyzed condensation reproducibility
Identity confirmation QC
Distinct thermal property
Melting point isomer differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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